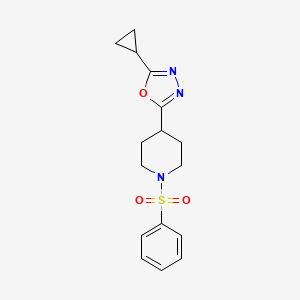
2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorophenyl)acetamide is a compound of significant interest in both the chemical and biological sciences
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. A common route starts with the formation of the pyrimidine core, followed by the introduction of the ethyl and phenyl groups through selective alkylation and acylation reactions. Key reagents include ethyl halides, phenylamines, and acyl chlorides, often facilitated by catalysts like palladium or copper complexes under controlled temperature and pressure conditions.
Industrial Production Methods
Scaling up the synthesis for industrial production necessitates optimization of reaction conditions to ensure high yield and purity. This involves the use of automated reactors and continuous flow chemistry to control reaction parameters precisely. Industrial methods also focus on minimizing waste and using environmentally benign solvents.
化学反応の分析
Types of Reactions
2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction with agents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The phenyl and pyrimidine rings allow for various substitution reactions, typically utilizing halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include:
Hydrogen peroxide for oxidation
Lithium aluminum hydride for reduction
Nucleophiles like sodium hydroxide for substitution
Major Products
The major products of these reactions depend on the nature of the reagents and conditions but often include modified pyrimidine derivatives with altered functional groups.
科学的研究の応用
2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorophenyl)acetamide finds applications in several fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: Its bioactivity is explored for potential therapeutic uses, including anticancer, antimicrobial, and anti-inflammatory applications.
Medicine: Research investigates its role as a potential drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors in biological systems. The pyrimidine core can interact with DNA or proteins, modulating biological pathways. The exact mechanism involves binding to active sites, inhibiting or activating enzyme functions, or altering signal transduction pathways.
類似化合物との比較
When compared to similar compounds, such as 2-phenylpyrimidine derivatives or other fluorinated acetamides, 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorophenyl)acetamide stands out due to its unique combination of bioactive groups, providing distinct physicochemical and biological properties. Similar compounds include:
2-phenyl-4,6-dimethylpyrimidine
N-(4-fluorophenyl)acetamide
4-ethyl-6-oxo-1,2-diphenylpyrimidine
These comparisons highlight the uniqueness of this compound, especially in terms of its synthetic accessibility and diverse applications in research and industry.
特性
IUPAC Name |
2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-2-16-12-19(26)24(20(23-16)14-6-4-3-5-7-14)13-18(25)22-17-10-8-15(21)9-11-17/h3-12H,2,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKWAEZAWVSEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2906308.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2906310.png)

![1-(4-chlorophenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2906313.png)
![3,5-dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/new.no-structure.jpg)
![N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2906315.png)
![4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2906319.png)
![(Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2906322.png)

![methyl 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-amido]benzoate](/img/structure/B2906328.png)
![3-phenyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2906329.png)
![N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2906330.png)
